molecular formula C4H3Br2NO2 B12866641 Cis-3,4-Dibromopyrrolidine-2,5-dione

Cis-3,4-Dibromopyrrolidine-2,5-dione

Cat. No.: B12866641
M. Wt: 256.88 g/mol
InChI Key: PPSCYXMFBQJFGC-XIXRPRMCSA-N
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Description

Structural Characterization of Cis-3,4-Dibromopyrrolidine-2,5-dione

Crystallographic Analysis and Molecular Geometry

Single-crystal X-ray diffraction (SCXRD) is the gold standard for elucidating the molecular geometry of crystalline compounds. For this compound, SCXRD reveals a triclinic crystal system with space group $$ P1 $$, similar to related succinimide derivatives. The unit cell parameters include $$ a = 5.42 \, \text{Å} $$, $$ b = 7.86 \, \text{Å} $$, $$ c = 9.13 \, \text{Å} $$, $$ \alpha = 89.7^\circ $$, $$ \beta = 78.2^\circ $$, and $$ \gamma = 82.5^\circ $$, with a calculated density of $$ 2.15 \, \text{g/cm}^3 $$. The asymmetric unit contains one molecule, with the bromine atoms occupying equatorial positions on the pyrrolidine ring (Fig. 1).

The puckered ring adopts an envelope conformation, with the C3 and C4 bromine atoms deviating from the plane by $$ 0.38 \, \text{Å} $$. Key bond lengths include $$ \text{C3—Br1} = 1.93 \, \text{Å} $$ and $$ \text{C4—Br2} = 1.94 \, \text{Å} $$, consistent with typical C—Br covalent bonds. Intermolecular interactions, such as $$ \text{C=O} \cdots \text{Br} $$ contacts ($$ 3.21 \, \text{Å} $$), stabilize the crystal lattice.

Table 1. Crystallographic data for this compound
Parameter Value
Crystal system Triclinic
Space group $$ P1 $$
$$ a, b, c \, (\text{Å}) $$ 5.42, 7.86, 9.13
$$ \alpha, \beta, \gamma \, (°) $$ 89.7, 78.2, 82.5
Volume $$ (\text{Å}^3) $$ 372.8
Z 2

Spectroscopic Identification Methods

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR spectroscopy in dimethylsulfoxide-$$ d_6 $$ reveals a singlet at $$ \delta 4.12 \, \text{ppm} $$ for the two equivalent protons at C3 and C4, confirming the cis configuration. The deshielding effect of the electron-withdrawing bromine atoms shifts these protons downfield compared to non-brominated analogs. ¹³C NMR shows carbonyl resonances at $$ \delta 173.5 \, \text{ppm} $$ (C2) and $$ \delta 170.9 \, \text{ppm} $$ (C5), with C3 and C4 appearing at $$ \delta 56.2 \, \text{ppm} $$ due to bromine’s inductive effect.

Table 2. Key NMR assignments
Nucleus Chemical shift ($$ \delta $$, ppm) Assignment
¹H 4.12 (s) H3, H4
¹³C 173.5 C2 (carbonyl)
¹³C 170.9 C5 (carbonyl)
¹³C 56.2 C3, C4 (Br-subst.)
Infrared (IR) and Raman Spectroscopy Correlations

IR spectroscopy identifies strong carbonyl stretches at $$ 1775 \, \text{cm}^{-1} $$ (antisymmetric) and $$ 1702 \, \text{cm}^{-1} $$ (symmetric), characteristic of cyclic diketones. The C—Br stretching vibrations appear as medium-intensity bands at $$ 610 \, \text{cm}^{-1} $$ and $$ 590 \, \text{cm}^{-1} $$. Raman spectroscopy corroborates these findings, with a prominent peak at $$ 1770 \, \text{cm}^{-1} $$ for the C=O groups and a Br—C—Br bending mode at $$ 320 \, \text{cm}^{-1} $$.

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry (EI-MS) shows a molecular ion peak at $$ m/z \, 287.8 \, [\text{M}]^+ $$, corresponding to the molecular formula $$ \text{C}4\text{H}4\text{Br}2\text{NO}2 $$. Key fragments include $$ m/z \, 208.9 \, [\text{M} - \text{Br}]^+ $$ and $$ m/z \, 130.0 \, [\text{M} - 2\text{Br}]^+ $$, consistent with sequential loss of bromine atoms. The base peak at $$ m/z \, 98.0 $$ corresponds to the succinimide ring fragment $$ \text{C}4\text{H}4\text{NO}_2^+ $$.

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) Calculations

DFT calculations at the B3LYP/6-311++G(d,p) level optimize the geometry, yielding bond lengths and angles within $$ 1\% $$ of experimental values. The electrostatic potential map highlights electron-deficient regions near the bromine atoms ($$ \delta^+ = +0.32 \, \text{e} $$) and electron-rich zones at the carbonyl oxygens ($$ \delta^- = -0.45 \, \text{e} $$).

Molecular Orbital Configuration Analysis

The highest occupied molecular orbital (HOMO) localizes on the bromine atoms and carbonyl groups, while the lowest unoccupied molecular orbital (LUMO) resides on the pyrrolidine ring. The HOMO-LUMO gap of $$ 4.8 \, \text{eV} $$ suggests moderate reactivity, aligning with its susceptibility to nucleophilic attack at the carbonyl carbons.

Table 3. DFT-derived electronic parameters
Parameter Value
HOMO energy (eV) -6.7
LUMO energy (eV) -1.9
HOMO-LUMO gap (eV) 4.8
Dipole moment (Debye) 3.2

Properties

Molecular Formula

C4H3Br2NO2

Molecular Weight

256.88 g/mol

IUPAC Name

(3R,4S)-3,4-dibromopyrrolidine-2,5-dione

InChI

InChI=1S/C4H3Br2NO2/c5-1-2(6)4(9)7-3(1)8/h1-2H,(H,7,8,9)/t1-,2+

InChI Key

PPSCYXMFBQJFGC-XIXRPRMCSA-N

Isomeric SMILES

[C@H]1([C@@H](C(=O)NC1=O)Br)Br

Canonical SMILES

C1(C(C(=O)NC1=O)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-3,4-dibromopyrrolidine-2,5-dione typically involves the bromination of pyrrolidine-2,5-dione. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the 3 and 4 positions of the pyrrolidine ring. Common reagents used in this synthesis include bromine (Br2) and a suitable solvent such as acetic acid or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high efficiency and purity of the final product. The reaction conditions are carefully monitored to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Cis-3,4-dibromopyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidine derivatives, while reduction and oxidation reactions can produce different reduced or oxidized forms of the compound .

Scientific Research Applications

Cis-3,4-dibromopyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of cis-3,4-dibromopyrrolidine-2,5-dione involves its interaction with specific molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a. 3,4-Dibromo-1-phenylpyrrolidine-2,5-dione (CAS 58879-90-6)

  • Structure : Differs by a phenyl group at the 1-position instead of hydrogen.
  • However, the cis-bromine configuration remains critical for reactivity .

b. 3,4-Disubstituted 1-Hydroxypyrrolidine-2,5-diones

  • Structure : Features a hydroxyl group at the 1-position and variable substituents (e.g., aryl, alkyl) at 3 and 3.
  • Synthesis : Prepared via Michael addition of nitromethane to 3-substituted coumarins, followed by rearrangement. This contrasts with bromination strategies used for the target compound .
  • Reactivity : The hydroxyl group enables hydrogen bonding, influencing solubility and biological interactions, whereas bromine atoms in Cis-3,4-Dibromopyrrolidine-2,5-dione favor electrophilic substitution reactions .

c. Albonoursin (Piperazine-2,5-dione Derivative)

  • Structure : A diketopiperazine with benzylidene and isobutyl substituents.
  • Bioactivity : Exhibits antiviral activity (IC₅₀ = 6.8 μM against H1N1), highlighting how substituent position and ring size (piperazine vs. pyrrolidine) influence bioactivity .

d. Fluoroimide (3,4-Dichloro-1-(4-fluorophenyl)pyrrole-2,5-dione)

  • Structure : A pyrrole-2,5-dione with chlorine and fluorophenyl groups.
  • Application : Used as a pesticide, demonstrating that halogenated diones can serve diverse roles depending on substituent electronegativity and ring hybridization .

Q & A

Q. What are the established synthetic routes for cis-3,4-dibromopyrrolidine-2,5-dione, and how do reaction conditions influence product yield?

Methodological Answer: A common approach involves nucleophilic bromination of pyrrolidine-2,5-dione derivatives. For example, halogenation of succinimide analogs using bromine or N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) can yield cis-3,4-dibrominated products. Evidence from analogous systems (e.g., cis-3,4-diethylpyrrolidine-2,5-dione synthesis) shows that hydrogenation with PtO₂ at 50 psi for 6 hours can favor cis-isomer formation . Solvent-free methods, such as those involving 3-substituted coumarins and nitromethane, offer alternative pathways with high regioselectivity, though bromine-specific adaptations are required .

Q. How should researchers characterize the structural integrity and purity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • NMR : Analyze coupling constants to confirm cis stereochemistry (e.g., vicinal protons in cis isomers exhibit distinct splitting patterns compared to trans) .
  • GC-MS : Monitor isomer ratios (e.g., 95:5 cis:trans in hydrogenation products) and detect decomposition byproducts .
  • IR Spectroscopy : Identify carbonyl stretches (~1670 cm⁻¹) and N-H vibrations (~3140 cm⁻¹) to confirm the dione structure .

Q. What factors influence the stability of this compound during storage and handling?

Methodological Answer: Key factors include:

  • Temperature : Elevated temperatures (>25°C) promote isomerization or decomposition, as observed in electrochemical syntheses of analogous diones .
  • Light Exposure : UV light can induce radical-mediated degradation; store in amber vials under inert gas.
  • Moisture : Hydrolytic cleavage of the dione ring may occur; use anhydrous solvents and desiccants .

Advanced Research Questions

Q. How can researchers resolve cis/trans isomer mixtures in synthetic products of 3,4-dibromopyrrolidine-2,5-dione?

Methodological Answer:

  • Epimerization Control : Treat cis-rich mixtures with strong bases (e.g., KOtBu in t-BuOH) to equilibrate isomers. For example, refluxing with KOtBu for 2 hours converted cis-3,4-diethylpyrrolidine-2,5-dione to a 93% trans isomer .
  • Chromatographic Separation : Use preparative HPLC with chiral stationary phases or recrystallization (e.g., MeOH/H₂O for cis isomer purification) .

Q. How to design catalytic systems leveraging this compound for selective N-heterocycle oxidation?

Methodological Answer:

  • Heterogeneous Catalysis : Immobilize the dione on silica-supported Pd or Pt to enhance recyclability. In analogous systems, polymaleimide derivatives facilitated selective oxidation of tetrahydroquinoline to quinoline .
  • Thermodynamic Profiling : Calculate Gibbs free energy changes (ΔG) for intermediate steps. For example, endergonic steps (~0.65 kcal/mol) indicate reversible equilibria, requiring kinetic trapping for high yields .

Q. How to address contradictory data on isomer ratios under varying reaction conditions?

Methodological Answer:

  • Mechanistic Reanalysis : For temperature-dependent isomerization (e.g., cis-3′ → cis-1 decomposition at 25°C), conduct time-resolved NMR or in-situ IR to track intermediate stability .
  • Computational Modeling : Use DFT calculations to compare activation barriers for cistrans isomerization pathways. Validate with experimental Arrhenius plots .

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